N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
Overview
Description
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Organic Synthesis: It can be a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its unique structure, the compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes, useful in biochemical research.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for the development of new pharmaceuticals.
Diagnostic Agents: It could be used in the development of diagnostic agents for various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
- Cetylpyridinium Chloride
- Domiphen Bromide
Uniqueness
- Structural Features : The combination of a thiadiazole ring, furan ring, and pyrrolidinone moiety is unique and not commonly found in other compounds.
- Potential Applications : Its diverse potential applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11-4-6-13(7-5-11)22-10-12(9-15(22)23)17-20-21-18(26-17)19-16(24)14-3-2-8-25-14/h2-8,12H,9-10H2,1H3,(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPIVKQFKWOAMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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